molecular formula C10H10ClNO2 B8767243 (E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate

(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate

Cat. No.: B8767243
M. Wt: 211.64 g/mol
InChI Key: FHRIBCCVJCCJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate is an organic compound that belongs to the class of acrylates, which are esters of acrylic acid. This compound features a pyridine ring substituted with a chlorine atom at the 2-position and an ethyl acrylate moiety at the beta position. Acrylates are known for their reactivity and versatility in various chemical reactions, making them valuable in numerous industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl beta-(2-chloropyridin-5-yl)acrylate typically involves the reaction of 2-chloropyridine with ethyl acrylate under specific conditions. One common method is the Michael addition reaction, where the nucleophilic 2-chloropyridine reacts with the electrophilic ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of ethyl beta-(2-chloropyridin-5-yl)acrylate may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper complexes can be used to enhance the reaction efficiency. The reaction conditions are optimized to minimize by-products and maximize the production rate. The final product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The acrylate moiety can participate in Michael addition reactions with nucleophiles like amines or thiols.

    Polymerization: The acrylate group can undergo radical polymerization to form polymers with diverse properties.

Common Reagents and Conditions

    Bases: Sodium hydride, potassium carbonate

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

    Catalysts: Palladium or copper complexes for industrial processes

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Polymerization Products: Polyacrylates with specific properties based on the reaction conditions and monomers used.

Scientific Research Applications

(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of ethyl beta-(2-chloropyridin-5-yl)acrylate involves its interaction with specific molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chlorine-substituted pyridine ring may also interact with biological targets through hydrogen bonding or hydrophobic interactions, contributing to its bioactivity.

Comparison with Similar Compounds

(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate can be compared with other similar compounds such as:

    Methyl acrylate: Lacks the pyridine ring and chlorine substitution, making it less versatile in certain reactions.

    Ethyl acrylate: Similar acrylate moiety but without the pyridine ring, limiting its applications in bioactive compound synthesis.

    2-Chloroethyl acrylate:

The unique combination of the pyridine ring, chlorine substitution, and acrylate moiety in ethyl beta-(2-chloropyridin-5-yl)acrylate makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

ethyl 3-(6-chloropyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C10H10ClNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3

InChI Key

FHRIBCCVJCCJCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CN=C(C=C1)Cl

Origin of Product

United States

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